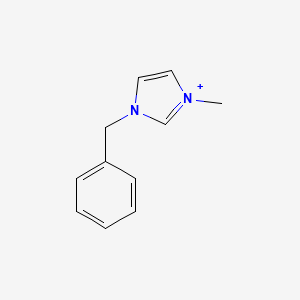

1-Benzyl-3-methylimidazolium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-3-methylimidazolium, also known as this compound, is a useful research compound. Its molecular formula is C11H13N2+ and its molecular weight is 173.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Separation Processes

1-Benzyl-3-methylimidazolium salts have shown promising results in the separation of binary mixtures. For instance, studies have indicated that this compound dicyanamide demonstrates substantial selectivity for separating alkanes from alkenes. In particular, it has been evaluated for its capacity to separate hexane from hex-1-ene and cyclohexane from cyclohexene, achieving notable efficiency in these processes .

Table 1: Separation Efficiency of this compound Salts

| Ionic Liquid Form | Mixture | Selectivity |

|---|---|---|

| [BzMIM][DCA] | Hexane/Hex-1-ene | High |

| [BzMIM][DCA] | Cyclohexane/Cyclohexene | Moderate |

| [BzMIM][NTf2] | Ethylbenzene/Styrene | Promising |

Catalysis

In the realm of catalysis, this compound hydrogen sulfate has been utilized as a catalyst for the synthesis of α-aminophosphonates. This one-pot reaction involving aldehydes, amines, and triethyl phosphite showcases the compound's efficiency in facilitating organic transformations . The ionic liquid not only enhances reaction rates but also simplifies product purification.

Case Study: Synthesis of α-Aminophosphonates

In a study conducted by researchers at a leading university, the use of this compound hydrogen sulfate resulted in higher yields (up to 95%) compared to traditional methods. The reaction conditions were optimized to achieve maximum efficiency with minimal environmental impact.

Electrochemical Applications

Ionic liquids like this compound bis(trifluoromethylsulfonyl)imide have been investigated for their potential use in electrochemical applications, including supercapacitors and batteries. Their low volatility and high thermal stability make them suitable candidates for enhancing the performance of energy storage devices .

Table 2: Electrochemical Properties of this compound Salts

| Ionic Liquid Form | Conductivity (mS/cm) | Density (g/cm³) | Viscosity (cP) |

|---|---|---|---|

| [BzMIM][NTf2] | 0.62 | 1.49 | 350 |

| [BzMIM][Cl] | Not specified | Not specified | Not specified |

CO2 Solubility

Another significant application of this compound is in enhancing the solubility of carbon dioxide in aqueous systems. This property is particularly relevant for carbon capture technologies aimed at reducing greenhouse gas emissions. The ionic liquid's ability to dissolve CO2 efficiently makes it a valuable component in developing sustainable chemical processes .

属性

CAS 编号 |

52461-82-2 |

|---|---|

分子式 |

C11H13N2+ |

分子量 |

173.23 g/mol |

IUPAC 名称 |

1-benzyl-3-methylimidazol-3-ium |

InChI |

InChI=1S/C11H13N2/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3/q+1 |

InChI 键 |

COSSPXYCRNRXRX-UHFFFAOYSA-N |

SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2 |

规范 SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2 |

同义词 |

1-benzyl-3-methylimidazolium 1-benzyl-3-methylimidazolium chloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。